molecular formula C16H17N3O2 B5415858 N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide

N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide

Cat. No. B5415858
M. Wt: 283.32 g/mol
InChI Key: VUHCWPRNFJFNAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridinecarboxamide compounds involves various chemical reactions, including the reaction of amino phenols with pyridine dicarbonyl dichloride, leading to the formation of pyridine-2,6-dicarboxamide derivatives. These processes often utilize elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis for characterization (Özdemir et al., 2012).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of pyridinecarboxamide derivatives are typically studied using density functional theory (DFT) methods. Single crystal X-ray diffraction techniques reveal the crystal structures of these compounds, highlighting the importance of intermolecular hydrogen bonding interactions in determining their polymorphic forms (Özdemir et al., 2012).

Chemical Reactions and Properties

Pyridinecarboxamides participate in various chemical reactions, including carbonylative synthesis to produce phthalimide motifs, demonstrating their reactivity and versatility in organic synthesis (Fu et al., 2019). These compounds exhibit antibacterial and antifungal activities, highlighting their potential biological properties (Zhuravel et al., 2005).

Physical Properties Analysis

The physical properties of pyridinecarboxamide derivatives, including their solubility, crystallinity, and thermal stability, are influenced by their molecular structure and intermolecular interactions. Studies on polymorphism within a single space group emphasize the role of these factors in determining the physical characteristics of such compounds (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties, including the reactivity and binding capabilities of pyridinecarboxamide derivatives, are subjects of ongoing research. Their ability to form complexes with metals and to interact with biological molecules such as DNA, are areas of particular interest, offering insights into their potential applications in chemistry and biology (He et al., 2007).

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-6-15(20)18-12-7-5-8-13(11-12)19-16(21)14-9-3-4-10-17-14/h3-5,7-11H,2,6H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHCWPRNFJFNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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